molecular formula C15H14N2O3 B6392555 MFCD18318137 CAS No. 1261964-66-2

MFCD18318137

Cat. No.: B6392555
CAS No.: 1261964-66-2
M. Wt: 270.28 g/mol
InChI Key: HAAAIQQPNMVOOV-UHFFFAOYSA-N
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Description

MFCD18318137 (CAS: 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. It belongs to the pyrrolotriazine class, characterized by a fused bicyclic structure containing chlorine substituents, which confer distinct electronic and steric properties . Key physicochemical properties include:

  • Boiling Point: Not explicitly reported, but estimated via computational models to exceed 300°C due to its aromatic stability.
  • Hydrogen Bond Acceptors/Donors: 3 acceptors, 0 donors, suggesting moderate polarity.
  • Topological Polar Surface Area (TPSA): 41.1 Ų, indicating moderate solubility in polar solvents.
  • Bioactivity: Predicted to exhibit moderate blood-brain barrier (BBB) permeability (score: 0.55) and low synthetic accessibility (score: 3.43), making it a candidate for central nervous system (CNS)-targeted drug discovery .

Its synthesis involves a multi-step protocol using N-ethyl-N,N-diisopropylamine and iodides under controlled conditions in dimethylformamide (DMF), achieving yields up to 85% .

Properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)13-9-12(15(19)20)7-8-16-13/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAAIQQPNMVOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688055
Record name 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-66-2
Record name 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts and specific reagents to achieve the desired molecular structure.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the stability and purity of the final product.

Chemical Reactions Analysis

MFCD18318137 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of halogens or other substituents, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

MFCD18318137 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in biological studies, particularly in understanding cellular mechanisms and interactions.

    Medicine: this compound is investigated for its potential therapeutic effects and its role in drug development.

    Industry: The compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18318137 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can influence various physiological processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18318137, we compare it with three analogs: 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 1260545-58-1), 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1353868-69-2), and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS: 1353868-70-5).

Table 1: Structural and Physicochemical Comparison

Property This compound 4-Chloro-5-isopropylpyrrolotriazine 7-Chloro-1-methylpyrazolopyridine 5,7-Dichloropyrrolopyridine
Molecular Formula C₆H₃Cl₂N₃ C₈H₈ClN₃ C₇H₅ClN₃ C₇H₄Cl₂N₂
Molecular Weight 188.01 g/mol 181.62 g/mol 166.59 g/mol 191.03 g/mol
Cl Substituents 2 1 1 2
Log S (ESOL) -2.47 -2.85 -2.10 -3.12
Bioavailability Score 0.55 0.45 0.60 0.38
Synthetic Accessibility 3.43 4.12 3.89 2.95

Key Findings:

Chlorine Substitution: this compound’s dual chlorine atoms enhance electrophilicity compared to mono-chlorinated analogs, improving reactivity in nucleophilic aromatic substitution (SNAr) reactions .

Solubility : Higher Log S (-2.47) than 5,7-dichloropyrrolopyridine (-3.12) due to reduced molecular symmetry and better solvation .

Bioactivity: Superior BBB permeability (0.55) relative to 4-chloro-5-isopropylpyrrolotriazine (0.45), attributed to lower hydrogen-bond donor count and optimal TPSA .

Functional Comparison with Industrially Relevant Analogs

This compound is functionally compared to CAS 1761-61-1 (C₇H₅BrO₂), a brominated aromatic compound used in flame retardants and organic synthesis .

Table 2: Functional and Application-Based Comparison

Parameter This compound CAS 1761-61-1
Primary Use Pharmaceutical intermediate Flame-retardant additive
Thermal Stability Stable up to 250°C Decomposes at 180°C
Solubility in DMF High (0.687 mg/mL) Moderate (0.452 mg/mL)
Hazard Profile H315/H319/H335 (skin/eye irritation) H302 (acute toxicity)

Key Insights:

  • Reactivity : this compound’s nitrogen-rich structure supports catalytic amination, whereas CAS 1761-61-1’s bromine substituents favor electrophilic bromination .
  • Safety : this compound requires stringent handling (e.g., PPE for skin/eye protection), whereas CAS 1761-61-1 poses acute toxicity risks .

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